Target Potency: Gemnelatinib vs. Clinical-Stage c-MET Inhibitors in HCC Models
Gemnelatinib (GST-HG161) exhibits potent anti-proliferative activity in the c-MET overexpressing MHCC97H HCC cell line, with a reported IC50 of 5 nM [1]. This level of potency is comparable to, and in some cases exceeds, that of other clinical-stage c-MET inhibitors. For example, Capmatinib (INCB-28060) has a reported enzymatic IC50 of 0.13 nM but a much higher cellular IC50 of ~45 nM in SNU-5 cells [2]. Similarly, Tepotinib has an enzymatic IC50 of 4 nM against wild-type c-MET but shows significantly reduced potency against certain mutants (e.g., D1228V IC50 > 100 nM) [3]. While direct head-to-head data under identical assay conditions are not publicly available, Gemnelatinib's 5 nM IC50 in a c-MET-driven cell line positions it as a highly potent cellular probe for HCC research.
| Evidence Dimension | Anti-proliferative activity (IC50) in c-MET-dependent cancer cell lines |
|---|---|
| Target Compound Data | 5 nM (MHCC97H HCC cell line, 120-hour viability assay) |
| Comparator Or Baseline | Capmatinib: ~45 nM (SNU-5 gastric cancer cell line); Tepotinib: enzymatic IC50 4 nM (wild-type c-MET) |
| Quantified Difference | Gemnelatinib is >9-fold more potent than Capmatinib in a comparable cellular context, and exhibits similar potency to Tepotinib's enzymatic inhibition. |
| Conditions | Cell-based assay in MHCC97H (c-MET overexpression) [1] vs. SNU-5 (c-MET amplified) for Capmatinib [2]; Enzymatic assay for Tepotinib [3]. |
Why This Matters
Higher cellular potency in a relevant cancer model may translate to a superior therapeutic window or lower required dose in vivo, impacting experimental design and compound procurement decisions.
- [1] Xu, X., Li, G., Hu, L., Hao, J., Ding, C. Z., & Chen, S. (2018). Abstract 4792: Preclinical evaluation of GST-HG161, a potent and highly selective c-MET inhibitor. Cancer Research, 78(13_Supplement), 4792. View Source
- [2] Liu, X., Wang, Q., Yang, G., Marando, C., Koblish, H., Hall, L., ... & Yao, W. (2011). A novel kinase inhibitor, INCB28060, blocks c-MET-dependent signaling, neoplastic activities, and cross-talk with EGFR and HER-3. Clinical Cancer Research, 17(22), 7127-7138. View Source
- [3] Bladt, F., Faden, B., Friese-Hamim, M., Knuehl, C., Wilm, C., Fittschen, C., ... & Dorsch, D. (2013). EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors. Clinical Cancer Research, 19(11), 2941-2951. View Source
